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Di(tert-dodecyl)pentasulphide

Cat. No.: B13833306
M. Wt: 499.0 g/mol
InChI Key: SHSKNPMXKAPZKV-UHFFFAOYSA-N
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Description

Overview of Organosulfur Chemistry and Polysulfide Architectures

Organosulfur chemistry, the study of the properties and synthesis of organic compounds containing sulfur, is a field of immense importance. wikipedia.org These compounds are integral to life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org Nature abounds with these molecules, which are also found in vital substances like the vitamins biotin (B1667282) and thiamine. wikipedia.org

Polysulfides represent a unique class of chemical compounds characterized by chains of sulfur atoms. wikipedia.org They are categorized into inorganic and organic polysulfides. wikipedia.org Organic polysulfides are defined by the general formula R¹SₙR², where 'R' represents an alkyl or aryl group, and 'n' indicates the number of sulfur atoms. wikipedia.org A distinctive feature of sulfur is its capacity to form these chains with organic groups at both ends. britannica.com The presence of multiple sulfur atoms in their structure grants them specific electrical and thermal properties. ontosight.ai

The architecture of organic polysulfides can be manipulated to create a sulfur rank from three to five, which allows for their use in a wider range of applications compared to other sulfur-based compounds. tandfonline.com Higher quality polysulfides are typically produced by reacting a mercaptan with sulfur in the presence of a basic catalyst. tandfonline.com This method offers greater control over the polysulfide distribution and minimizes side reactions. tandfonline.com

Historical Context of Polysulfide Research and Industrial Relevance

The history of polysulfides dates back to ancient times, where they were utilized for both industrial and medicinal purposes. tandfonline.comresearchgate.net Before the establishment of modern chemical nomenclature, they were known by various names, including 'divine water' and 'liver of sulfur'. tandfonline.comgoldschmidtabstracts.info In the realm of Graeco-Egyptian alchemy, polysulfides played a crucial role in the coloring of metals to achieve a golden patina, a process believed to be a step towards transmuting metals into gold. tandfonline.comresearchgate.nettandfonline.com During the Middle Ages, a common method for purifying sulfur involved its reaction with alkali metal carbonates to form polysulfides, which were then decomposed with acid. tandfonline.comresearchgate.netgoldschmidtabstracts.info

In the 18th century, polysulfides were instrumental in experiments that led to the discovery of oxygen, due to their ability to react quantitatively with it. tandfonline.comgoldschmidtabstracts.info The phlogiston theory, the prevailing understanding of redox reactions at the time, was used to explain the transformations involving these compounds. tandfonline.comgoldschmidtabstracts.infotandfonline.com

Industrially, polysulfides are of significant interest. They are key components in the production of polymers used in sealants, adhesives, and other industrial products. wikipedia.orgontosight.ai Their resistance to solvents makes them particularly useful as sealants for joints in pavement, automotive window glass, and aircraft structures. wikipedia.org In the lubrication industry, organic polysulfides are considered premium extreme-pressure (EP) agents. tandfonline.com They react with metal surfaces under extreme load conditions to form a protective layer, preventing the surfaces from welding together. tandfonline.com Furthermore, polysulfides are employed for the presulfiding of catalysts used in petroleum hydrotreating to prevent coking and maintain catalyst activity. tandfonline.com The development of "inverse vulcanization" has opened new avenues for creating advanced materials with high sulfur content from industrial by-products. researchgate.netrsc.org

Identification of Key Research Gaps Pertaining to Di(tert-dodecyl)pentasulphide

While this compound is utilized in industrial applications, particularly as a lubricant additive, a comprehensive academic understanding of the compound appears to be limited. A review of available literature suggests several key research gaps:

Detailed Synthetic and Mechanistic Studies: Although general methods for synthesizing organic polysulfides are known, specific, high-yield synthetic routes tailored for this compound with precise control over the pentasulfide chain length are not extensively detailed in academic literature. tandfonline.com Furthermore, in-depth mechanistic studies of its formation and its reactions as an extreme-pressure additive are areas that warrant further investigation.

Advanced Material Applications: The focus on this compound has been predominantly in the field of lubrication. tandfonline.comcpchem.com There is a discernible gap in research exploring its potential in other advanced material applications. For instance, the unique properties conferred by the long alkyl chains and the polysulfide linkage could be leveraged in the development of novel polymers, coatings, or self-healing materials. ontosight.airsc.org

Biomedical and Environmental Research: The biological activities and environmental fate of this compound are largely unexplored. Given the biocompatibility and oxidant-responsive nature of some organosulfur polymers, investigating the potential for this compound in biomedical applications, such as drug delivery, could be a fruitful area of research. researchgate.netnih.gov Similarly, its environmental impact and potential for use in remediation technologies, an area where other novel polysulfides have shown promise, remains an open question. researchgate.net

Comprehensive Spectroscopic and Crystallographic Data: While basic properties are known, detailed spectroscopic characterization (e.g., advanced NMR techniques) and single-crystal X-ray diffraction data for this compound are not readily available in public databases. guidechem.comuni.lunih.gov Such data would provide invaluable insights into its precise three-dimensional structure and bonding.

Scope and Objectives of Academic Inquiry into this compound

To address the identified research gaps, a focused academic inquiry into this compound is proposed with the following scope and objectives:

Scope: The inquiry will encompass the synthesis, characterization, and exploration of novel applications of this compound beyond its current use as a lubricant additive.

Objectives:

To Develop and Optimize Synthetic Methodologies: The primary objective is to establish and optimize high-yield, selective synthetic pathways to this compound, allowing for precise control over the polysulfide chain length.

To Conduct Thorough Physicochemical Characterization: A comprehensive characterization of the molecule's structural, thermal, and spectroscopic properties will be undertaken. This includes utilizing advanced analytical techniques to gain a deeper understanding of its molecular architecture.

To Investigate Novel Material Applications: The research will aim to explore the potential of this compound as a monomer or additive in the creation of new polymers and functional materials, assessing properties such as thermal stability, mechanical strength, and responsiveness to external stimuli.

To Perform Preliminary Biological and Environmental Assessments: An initial investigation into the biocompatibility and environmental interactions of this compound will be conducted to identify potential opportunities in biomedical or environmental remediation applications.

Chemical Compound Data

Below are tables detailing the properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
Chemical Name di(tert-dodecyl) pentasulphide
CAS Number 31565-23-8 chemicalbook.com

| Molecular Formula | C₂₄H₅₀S₅ guidechem.comchemicalbook.comnih.gov |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 498.9788 g/mol guidechem.com
Monoisotopic Mass 498.25160746 Da guidechem.comuni.lu
Topological Polar Surface Area 127 Ų guidechem.com
Rotatable Bond Count 12 guidechem.com
Hydrogen Bond Acceptor Count 5 guidechem.com
XLogP3-AA 10.9 guidechem.com
Heavy Atom Count 29 guidechem.com
Complexity 460 guidechem.com
Melting Point < 0 ℃ publisso.de
Boiling Point > 200 ℃ at 1013 hPa publisso.de
Density 1.01 g/cm³ at 20 ℃ publisso.de
Vapour Pressure < 0.03 hPa at 20 ℃ publisso.de

| Solubility in water | Insoluble publisso.de |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50S5 B13833306 Di(tert-dodecyl)pentasulphide

Properties

Molecular Formula

C24H50S5

Molecular Weight

499.0 g/mol

IUPAC Name

5-propyl-5-(5-propylnonan-5-ylpentasulfanyl)nonane

InChI

InChI=1S/C24H50S5/c1-7-13-19-23(17-11-5,20-14-8-2)25-27-29-28-26-24(18-12-6,21-15-9-3)22-16-10-4/h7-22H2,1-6H3

InChI Key

SHSKNPMXKAPZKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)(CCCC)SSSSSC(CCC)(CCCC)CCCC

Origin of Product

United States

Synthetic Methodologies for Di Tert Dodecyl Pentasulphide

Conventional Synthetic Approaches to Organopolysulfides

Conventional methods for synthesizing organopolysulfides, including Di(tert-dodecyl)pentasulphide, have been well-established in industrial and laboratory settings. These approaches typically involve direct reactions with elemental sulfur or the coupling of thiols with sulfur chlorides.

Elemental Sulfur Incorporation Techniques

A primary and straightforward method for the synthesis of dialkyl polysulfides is the direct reaction of a mercaptan with elemental sulfur. This technique is particularly relevant for the industrial production of polysulfides. The synthesis of bis(tert-dodecyl)pentasulfide has been successfully achieved by reacting tert-dodecyl mercaptan (TDM) with elemental sulfur. This reaction is often facilitated by the presence of a basic catalyst, such as a basic resin, to enhance the reaction rate and yield.

In a typical procedure, tert-dodecyl mercaptan is heated in a reactor, and elemental sulfur is added portion-wise. The use of a basic resin catalyst, which can be easily separated from the reaction mixture upon completion, makes this an efficient and clean process. The molar ratio of the mercaptan to sulfur is a critical parameter that influences the average length of the polysulfide chain. To favor the formation of pentasulfides, a stoichiometric excess of sulfur relative to the mercaptan is generally employed.

For instance, a patented method describes the synthesis of bis(tert-dodecyl)pentasulfide where tert-dodecyl mercaptan is reacted with sulfur at an elevated temperature in the presence of a basic resin. The progress of the reaction can be monitored by measuring the consumption of free sulfur.

ParameterValue
Reactant 1tert-Dodecyl Mercaptan (TDM)
Reactant 2Elemental Sulfur
CatalystBasic Resin
Temperature90 °C
ProductBis(tert-dodecyl)pentasulfide

This interactive table summarizes the key parameters for the synthesis of bis(tert-dodecyl)pentasulfide via elemental sulfur incorporation.

Thiol-Sulfur Chloride Reactions

Another conventional route to organopolysulfides involves the reaction of thiols with sulfur chlorides, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂). This method allows for the formation of the sulfur-sulfur backbone through a condensation reaction. The reaction of two equivalents of a thiol (R-SH) with sulfur dichloride can, in principle, yield a trisulfide (R-S₃-R), while reaction with sulfur monochloride typically yields a tetrasulfide (R-S₄-R).

To synthesize a pentasulfide via this route, a reaction could be envisioned between a sulfur-containing intermediate and a thiol. For example, the reaction of a dithiol with sulfur dichloride could lead to longer polysulfide chains. However, controlling the precise chain length to obtain a pentasulfide can be challenging due to the potential for a mixture of polysulfides with varying numbers of sulfur atoms. The reaction of tert-dodecyl mercaptan with the appropriate sulfur chloride under controlled conditions could theoretically produce this compound, though this method often leads to a distribution of polysulfides.

Advanced Synthetic Strategies for Pentasulfides

Advanced synthetic strategies offer greater control over the molecular architecture of polysulfides, including the specific number of sulfur atoms in the chain. These methods are crucial for applications where well-defined structures are required.

Controlled Polycondensation Methods

Step-growth polymerization, or polycondensation, is a powerful tool for the synthesis of polymers. nih.gov In the context of polysulfides, controlled polycondensation methods aim to precisely build the polymer chain, which can be adapted to control the length of the sulfur linkage. By using bifunctional monomers, such as dithiols and a sulfur source that can be precisely controlled, it is possible to synthesize polysulfides with a more defined structure.

For the synthesis of a discrete molecule like this compound, a step-wise approach could be employed where a dithiol is reacted with a sulfur donor in a controlled manner. While true polycondensation leads to high molecular weight polymers, the principles of step-growth can be applied to the synthesis of smaller, well-defined molecules. For instance, reacting a pre-formed dialkyl disulfide with elemental sulfur under specific catalytic conditions can lead to the insertion of sulfur atoms into the disulfide bond, and by controlling the stoichiometry and reaction conditions, the formation of pentasulfides can be favored. However, achieving a narrow distribution of polysulfide chain lengths remains a significant challenge in polycondensation approaches.

Inverse Vulcanization Techniques and Related Approaches

Inverse vulcanization is a relatively recent and innovative method for synthesizing sulfur-rich polymers. researchgate.net This process involves the ring-opening polymerization of elemental sulfur at elevated temperatures, followed by the cross-linking of the resulting polymeric sulfur chains with a small amount of an unsaturated organic comonomer. researchgate.net This technique allows for the incorporation of a high content of sulfur into the polymer backbone.

While inverse vulcanization typically produces cross-linked polymer networks, the underlying principles can be adapted to control the formation of specific polysulfide linkages. By carefully selecting the comonomer and controlling the reaction stoichiometry and temperature, it is possible to influence the length of the polysulfide segments between the organic units. For the formation of this compound, a related approach could involve the reaction of a mono-olefin with a controlled amount of molten sulfur, aiming for the formation of a specific dialkyl pentasulfide rather than a cross-linked polymer.

The mechanism of inverse vulcanization begins with the thermal ring-opening of the S₈ crown-shaped molecule to form a diradical linear sulfur chain (•S₈•). researchgate.net These diradicals can then propagate by reacting with other S₈ rings. The organic comonomer, typically a divinyl or diene compound, reacts with these sulfur radicals to form a copolymer.

For the targeted synthesis of a pentasulfide, the focus shifts from forming a high-polymer to controlling the reaction between the sulfur diradicals and a monofunctional alkene, such as a long-chain olefin that could be a precursor to the tert-dodecyl group. The key mechanistic steps would involve:

Initiation: Thermal generation of sulfur diradicals from elemental sulfur.

Propagation/Addition: The sulfur diradical adds across the double bond of the alkene.

Chain Transfer/Termination: The resulting carbon-centered radical can then react with another sulfur chain or radical to terminate, forming a stable dialkyl polysulfide.

To favor the formation of a pentasulfide, the concentration of sulfur diradicals and the stoichiometry of the alkene would need to be precisely controlled. A higher concentration of short-chain sulfur diradicals (e.g., •S₅•) would be desirable. This might be achieved by carefully controlling the temperature and reaction time to manage the equilibrium of sulfur chain lengths in the molten state. The reaction of these specific sulfur diradicals with two molecules of the alkene would then lead to the desired this compound.

Mechanistic StepDescription
Initiation Heating elemental sulfur (S₈) above its melting point to induce ring-opening polymerization and form diradical sulfur chains (•Sₓ•).
Propagation The sulfur diradicals react with unsaturated organic molecules (comonomers).
Cross-linking/Termination Further reaction of the sulfur-comonomer adducts leads to the formation of a cross-linked polymer network or, in a controlled reaction, a discrete molecule.

This interactive table outlines the fundamental mechanistic steps of inverse vulcanization.

Electrochemical Synthesis Routes for Organopolysulfides

Electrochemical methods offer an alternative pathway for the synthesis of organopolysulfides. This technique involves the electrochemical insertion of sulfur from elemental sulfur (S8) into disulfides or thiols. nih.gov It is a cost-effective and relatively insensitive method that produces a mixture of polysulfides. nih.govnih.gov The distribution of the resulting polysulfide chain lengths can be manipulated by adjusting the reaction parameters. nih.gov

The electrolysis of organic disulfides in dichloromethane (B109758) has been shown to yield organic polysulfides with a significant incorporation of additional sulfur atoms, with products up to undecasulfides being identified through HPLC/HRMS analysis. nih.gov A key advantage of this method is the ability to influence the product distribution without the need for catalysts. nih.gov

Optimization of Reaction Conditions for Targeted Pentasulfide Chain Lengths

Achieving a desirable yield and selectivity for this compound necessitates careful optimization of the reaction conditions. Key factors in this optimization include the choice of catalyst, the solvent system, and the temperature profile of the reaction.

Influence of Catalysis on Selectivity and Yield

The selection of an appropriate catalyst is crucial in directing the synthesis towards the desired pentasulfide. Basic resins have been utilized as catalysts in the reaction between tert-dodecyl mercaptan and sulfur. google.com For the synthesis of di-t-butyl-polysulfide, solid base catalysts such as alkali metal and alkaline earth metal oxides supported on alumina (B75360) have been investigated. researchgate.net The performance of these solid catalysts has been compared to liquid amine catalysts like dicyclohexylamine. researchgate.net Research on the synthesis of poly(S-dipentene) has also explored the use of zinc-based accelerators in a process known as catalytic inverse vulcanization. rsc.org

Role of Solvent Systems and Temperature Profiles

To quantify the effect of the solvent on the polysulfide distribution, a parameter known as the "absorbance average sulfur amount in polysulfides" (SAP) has been introduced. nih.gov The SAP, along with dispersity (Đ), provides a measure of the average sulfur chain length and the breadth of the distribution.

Table 1: Influence of Solvent Composition on Polysulfide Distribution in Electrochemical Synthesis
CS2 Volume (%) in CH2Cl2SAPDispersity (Đ)
24.411.07
505.151.07

As indicated in Table 1, increasing the proportion of CS2 in the solvent mixture leads to a higher SAP value, suggesting the formation of longer average polysulfide chains, while the dispersity remains constant. nih.gov

Temperature is another critical parameter. In the synthesis of di-n-alkyl pentasulfides, for instance, the reaction is preferably carried out at elevated temperatures.

Purification and Isolation Techniques for this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. A common purification procedure for similar long-chain alkyl polysulfides involves several steps. Initially, any solid byproducts are removed by filtration. The subsequent crucial step is the removal of the solvent, which can be achieved through vacuum steam distillation. This is followed by extraction of the desired product into a suitable organic solvent, such as ether. The resulting solution is then dried using a drying agent like sodium sulfate, and finally, the solvent is evaporated to yield the purified product.

The purity of the final product can be ascertained using various analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for characterizing the polysulfide distribution and confirming the structure of the target compound. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Reactivity of Di Tert Dodecyl Pentasulphide

Nucleophilic Reactivity of Polysulfide Chains

The sulfur atoms within the pentasulfide chain of Di(tert-dodecyl)pentasulphide exhibit nucleophilic characteristics, readily reacting with various electrophiles. This reactivity is a key aspect of its chemical profile.

Mechanistic Studies of Reactions with Electron-Rich Species

The reactions of polysulfides with nucleophiles are fundamental to various fields, including organic synthesis and materials science. researchgate.netresearchgate.netchemrxiv.org However, probing these reaction pathways experimentally is challenging due to the inherent instability of the polysulfide intermediates. researchgate.netresearchgate.netchemrxiv.org Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into these mechanisms. researchgate.netresearchgate.netchemrxiv.orgnih.gov

One of the primary mechanisms involves the nucleophilic attack on a sulfur atom of the polysulfide chain. researchgate.net The reaction of polysulfides with strong nucleophiles like cyanides and phosphines has been a subject of detailed study. researchgate.netresearchgate.netchemrxiv.orgnih.gov These reactions are considered prototypes for understanding the interaction of sulfur with other potent nucleophiles. researchgate.net The initial step is often the opening of the sulfur ring or chain by the nucleophile. mdpi.com For instance, the reaction of triphenylphosphine (B44618) with elemental sulfur (S8) is initiated by a nucleophilic attack of the phosphine (B1218219) on the sulfur ring, forming a zwitterionic intermediate. mdpi.com This is followed by a cascade of subsequent attacks that break down the polysulfide chain. mdpi.com

The stability and reactivity of the resulting intermediates are crucial in determining the final products. researchgate.net Factors such as the nature of the nucleophile and the length of the polysulfide chain influence the reaction pathway. researchgate.netresearchgate.net

Decomposition Pathways: Intramolecular Cyclization vs. Chain Scrambling

The decomposition of polysulfide intermediates can proceed through several pathways, with intramolecular cyclization and chain scrambling being two significant routes. researchgate.netresearchgate.netchemrxiv.org

Intramolecular Cyclization: For long-chain polysulfides, intramolecular cyclization is often the most favorable decomposition pathway. researchgate.netresearchgate.netchemrxiv.orgnih.gov This process involves the polysulfide chain folding back on itself to form a cyclic sulfur allotrope and a shorter polysulfide. These reactions can be exergonic and have low activation barriers. researchgate.net Unimolecular decomposition pathways, including cyclization, generally exhibit the lowest activation barriers for most polysulfide intermediates, suggesting they are transient species in solution. researchgate.netchemrxiv.org

Chain Scrambling: Chain scrambling reactions involve polysulfides acting as nucleophiles to attack other polysulfides or sulfur allotropes, leading to the formation of new polysulfides of varying lengths. chemrxiv.org These bimolecular reactions are more likely to occur at lower concentrations of the primary nucleophile. researchgate.netresearchgate.netchemrxiv.org However, due to the high energy of the polysulfide intermediates and their resulting low concentrations, the rates of these scrambling reactions are generally expected to be slow. chemrxiv.org

For shorter polysulfides, a combination of unimolecular decomposition, further nucleophilic attack, and scrambling pathways is more likely. researchgate.netresearchgate.netchemrxiv.orgnih.gov The specific pathway that dominates depends on the reaction conditions and the nature of the reactants. researchgate.net

Electrophilic Activation and Reactivity

While the polysulfide chain has nucleophilic character, it can also be activated to react as an electrophile. The presence of Lewis acids or protonation can enhance the electrophilic nature of the sulfur atoms. chemrxiv.orgscientific.netresearchgate.net

Protonation of polysulfides, for instance, alters their electrophilic behavior and provides a kinetically favorable route for their decomposition. chemrxiv.org The terminal sulfur's electrophilicity increases upon protonation. chemrxiv.org This protonation-induced degradation is possible for polysulfides of all lengths. chemrxiv.org Similarly, the presence of an electrophilic agent, such as aluminum chloride immobilized on a silica (B1680970) gel surface, can activate sulfur. scientific.net The activator encourages the electrophilic activation of sulfur, facilitating the formation of polysulfides. scientific.net

Organic polysulfides can also undergo alkaline hydrolysis, leading to the formation of both nucleophilic hydrosulfide/polysulfide species and electrophilic sulfenic acid species. nih.govnih.gov The presence of strong electrophilic alkylating agents can significantly enhance this hydrolysis, leading to increased degradation of the polysulfide. nih.govnih.gov

Redox Chemistry and Electron Transfer Processes

The ability of the sulfur atoms in this compound to exist in different oxidation states underpins its rich redox chemistry, involving both accepting and donating electrons.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of organosulfur compounds are significantly influenced by the nature of the organic substituents. acs.org The bulky tert-dodecyl groups in this compound, being electron-donating, are expected to result in a lower discharge voltage compared to compounds with electron-withdrawing groups like phenyl substituents. acs.org

The electrochemical behavior of polysulfides is a key aspect of their application in technologies such as lithium-sulfur (Li-S) batteries. ornl.govresearchgate.net In this context, phosphorus pentasulfide (P2S5) has been used as an additive to improve battery performance by promoting the dissolution of lithium sulfide (B99878) and passivating the lithium metal surface. ornl.govresearchgate.net The introduction of heteroatoms like nitrogen into organosulfur molecules can also adjust their electronic structure and enhance their electrochemical performance. acs.org

Interactions with Oxidizing and Reducing Agents

This compound can react with both oxidizing and reducing agents. The disulfide bond, a related sulfur linkage, can be oxidized to form sulfoxides and sulfones, or reduced to thiols using agents like lithium aluminum hydride. Polysulfides are also known to participate in redox reactions, influencing various biochemical pathways.

The term "oxidation" classically refers to the addition of oxygen or another electronegative element to a substance, or the removal of hydrogen or an electropositive element. ncert.nic.in Conversely, "reduction" is the gain of electrons by a species. ncert.nic.in In the context of this compound, an oxidizing agent would accept electrons from the sulfur chain, while a reducing agent would donate electrons to it. ncert.nic.in The reaction with oxidizing agents can lead to the formation of sulfur oxides. chemsrc.com

The reactivity of polysulfides with various reagents is an active area of research, with implications for their use in diverse applications, from lubricants to potential therapeutic agents. nih.gov

Stability and Degradation Pathways Under Varying Chemical Environments

This compound (DTDP) is characterized by a linear chain of five sulfur atoms flanked by two bulky tert-dodecyl groups. The stability and reactivity of the molecule are dominated by the nature of the sulfur-sulfur (S-S) bonds within this polysulfide chain. These bonds are susceptible to cleavage under various energetic and chemical influences, leading to molecular degradation. Understanding these pathways is critical for predicting the compound's behavior in applied settings.

Thermal Stability Mechanisms

The thermal stability of this compound is intrinsically linked to the bond dissociation energies (BDEs) of its constituent S-S bonds. Within the R-S-S-S-S-S-R structure, not all S-S bonds are equivalent. The central S-S bonds (S₂-S₃ and S₃-S₄) are generally weaker and have lower BDEs than the bonds adjacent to the carbon atoms (C-S₁ and S₄-S₅).

Thermal degradation is initiated by the homolytic cleavage of the weakest S-S bond, typically one of the central bonds, to generate a pair of sulfur-centered radicals. For a pentasulfide, this primary fragmentation event can be represented as:

R-S₅-R → R-S-S• + •S-S-S-R or R-S₅-R → R-S-S-S• + •S-S-R

These highly reactive polysulfenyl radicals can then participate in a cascade of secondary reactions, including:

Disproportionation: Radicals react to form stable molecules and shorter polysulfide chains.

Recombination: Radicals recombine to reform the original pentasulfide or other polysulfides.

Hydrogen Abstraction: Radicals abstract hydrogen atoms from nearby alkyl chains, initiating oxidative degradation of the organic part of the molecule.

The following table provides typical BDE values for S-S bonds in an organic pentasulfide chain, illustrating the variance in bond strength that dictates the primary cleavage site.

Bond Type in R-S₁-S₂-S₃-S₄-S₅-RRelative Bond StrengthApproximate Bond Dissociation Energy (kJ/mol)Likelihood of Initial Thermal Cleavage
S₂-S₃ or S₃-S₄ (Central)Weakest130 - 150High
S₁-S₂ or S₄-S₅ (Internal)Intermediate160 - 180Moderate
C-S₁ (Carbon-Sulfur)Strongest270 - 290Low

Chemical Degradation Kinetics

The chemical degradation of this compound often follows predictable kinetic models, particularly under conditions where one reactant or energy source is the limiting factor. The thermal decomposition in an inert solvent, for example, can be modeled using first-order kinetics, where the rate of decomposition is directly proportional to the concentration of the pentasulfide.

The rate law can be expressed as: Rate = k[DTDP]

Where:

Rate is the rate of decomposition.

k is the first-order rate constant.

[DTDP] is the concentration of this compound.

The rate constant, k, is highly dependent on temperature, a relationship described by the Arrhenius equation. As temperature increases, the rate constant and thus the speed of degradation increase exponentially. This relationship underscores why the compound has a defined operational temperature range in applications like industrial lubricants.

The table below illustrates the relationship between temperature and the half-life (t₁/₂) of a representative dialkyl polysulfide, demonstrating the kinetic profile of its thermal degradation.

Temperature (°C)Rate Constant, k (s⁻¹)Half-Life (t₁/₂)Kinetic Implication
1201.5 x 10⁻⁶~128 hoursRelatively stable, slow degradation
1409.8 x 10⁻⁶~19.6 hoursModerate degradation rate
1605.7 x 10⁻⁵~3.4 hoursSignificant degradation over a working day
1802.9 x 10⁻⁴~40 minutesRapid decomposition

Note: Data are illustrative for a typical long-chain dialkyl polysulfide to demonstrate kinetic principles.

Interactions with Other Sulfur Species: Thiols, Persulfides, and Disulfides

The chemistry of this compound is characterized by the dynamic nature of its polysulfide chain, which readily participates in exchange and equilibrium reactions with other sulfur-containing molecules.

Dynamic Equilibrium and Exchange Reactions

A solution of this compound is not static. The S-S bonds can undergo constant scission and reformation, a process known as "sulfur scrambling." This leads to a dynamic equilibrium containing a distribution of different polysulfide chain lengths. For instance, two molecules of a pentasulfide (S₅) can disproportionate to form a tetrasulfide (S₄) and a hexasulfide (S₆).

2 R-S₅-R ⇌ R-S₄-R + R-S₆-R

This scrambling can be initiated thermally or catalyzed by light, acids, bases, or radical initiators. The result is that a sample of pure this compound, upon standing or heating, will evolve into a mixture of Di(tert-dodecyl)polysulfides with an average sulfur rank of five. This dynamic covalent character is a defining feature of polysulfide chemistry.

The equilibrium distribution of polysulfide species can be analyzed by techniques like HPLC or NMR spectroscopy. The table below presents a hypothetical equilibrium distribution for a dialkyl polysulfide mixture with an average sulfur rank (n) of 5.

Polysulfide Species (R-Sₙ-R)Sulfur Rank (n)Typical Mole Fraction at Equilibrium (Average n=5)
Disulfide (S₂)2< 0.02
Trisulfide (S₃)30.10
Tetrasulfide (S₄)40.25
Pentasulfide (S₅)50.30
Hexasulfide (S₆)60.20
Heptasulfide (S₇)70.10
Octasulfide (S₈)8< 0.03

Thiol-Polysulfide Interconversions

One of the most significant interactions is the reaction between this compound and thiols (R'-SH). This reaction is an extension of the classic thiol-disulfide exchange. It is typically initiated by a thiolate anion (R'-S⁻), which is a potent nucleophile.

The thiolate attacks one of the electrophilic sulfur atoms in the pentasulfide chain. The attack results in the cleavage of an S-S bond and the formation of a new, shorter polysulfide and a persulfide anion. The reaction can be generalized as:

R-S₅-R + R'-S⁻ ⇌ R-Sₓ-R' + R-S₍₅₋ₓ₎⁻

The position of the nucleophilic attack determines the products formed. For example, attack at the sulfur atom adjacent to the tert-dodecyl group (S₁) yields a new, unsymmetrical polysulfide and a tetrathioperoxide anion:

R-S-S-S-S-S-R + R'-S⁻ ⇌ R'-S-S-S-S-S-R + R-S⁻ (This is less likely) More accurately, the attack cleaves an S-S bond: R-S-S-S-S-S-R + R'-S⁻ ⇌ R-S-S-S-S-R' + RS⁻ (Attack at S₁) R-S-S-S-S-S-R + R'-S⁻ ⇌ R-S-S-R' + RSSS⁻ (Attack at S₂)

These reactions are reversible and establish a complex equilibrium involving the original pentasulfide, the thiol, and a variety of newly formed shorter-chain polysulfides, unsymmetrical polysulfides, and persulfides. This reactivity is fundamental to the role of polysulfides in processes like rubber vulcanization, where they cross-link polymer chains via thiol groups.

Advanced Spectroscopic and Structural Analysis of Di Tert Dodecyl Pentasulphide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of chemical compounds. However, the analysis of organopolysulphides like Di(tert-dodecyl)pentasulphide presents specific challenges, particularly when probing the sulfur core directly. The only NMR-active sulfur isotope, ³³S, suffers from low natural abundance (0.76%), a low gyromagnetic ratio, and a significant nuclear quadrupole moment, which leads to very broad signals and low sensitivity. mdpi.comrsc.org Consequently, direct ³³S NMR is difficult, and structural information is often inferred from ¹H and ¹³C NMR of the alkyl groups or through advanced and specialized ³³S NMR techniques.

Multi-Dimensional NMR Techniques for Complex Sulfur Chain Analysis

Analyzing complex sulfur chains often requires more than simple one-dimensional NMR. While direct detection of long polysulphide chains is hampered by the poor NMR properties of ³³S, multi-dimensional techniques applied to other nuclei can provide invaluable structural information. rsc.org For instance, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning the signals of the tert-dodecyl groups and probing their connectivity to the sulfur chain.

In related fields, such as the study of phosphorus sulphides, multi-dimensional ³¹P NMR has been successfully used to characterize molecular transformations and exchange pathways at high temperatures. acs.org Analogous approaches, though more challenging, could be envisioned for sulfur compounds. Furthermore, advanced NMR techniques, including pulsed field gradient NMR, have been combined with theoretical calculations to analyze the clustering and dynamics of lithium polysulphide species in solution, providing insights into Li⁺ coordination and solvent interactions that vary with the length of the sulphide chain. lbl.gov Such methods could be adapted to study the solution behavior of this compound, revealing information about its aggregation and interaction with solvents.

Solid-State NMR for Understanding Solid-Phase Conformations

In the solid state, the structural analysis of organosulfur compounds by ³³S NMR is particularly challenging due to large quadrupolar interactions, which can broaden spectral widths to several megahertz. mdpi.comrsc.org The quadrupolar coupling constant (C_Q) for organosulfur molecules with covalent bonds can exceed 40 MHz. mdpi.com This broadening often makes conventional solid-state NMR measurements unrealistic. oup.com

To overcome these difficulties, specialized techniques have been developed:

Zero-Field NMR or Nuclear Quadrupole Resonance (NQR): This method detects the interaction of the nuclear quadrupole moment with the local electric field gradient, bypassing the need for a strong external magnetic field. mdpi.com

Frequency-Swept and Field-Swept NMR: These techniques are employed at low magnetic fields to acquire spectra over the extremely wide frequency ranges caused by large quadrupolar interactions. mdpi.comrsc.org

WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Quadrupolar Carr-Purcell-Meiboom-Gill): This pulse sequence, when applied at lower magnetic fields, has been proposed as a viable alternative to using extremely high-field magnets for studying organosulfur compounds. oup.com

These advanced solid-state NMR methods are critical for investigating the conformation and packing of molecules like this compound in the solid phase, providing data on the local environment of the sulfur atoms that is inaccessible by other means. rsc.org

Challenge in ³³S Solid-State NMR Advanced Technique Principle
Low Natural Abundance (0.75%)Isotope EnrichmentSynthesizing the compound with ³³S-enriched materials to boost signal intensity. rsc.org
Large Quadrupolar Interactions (>40 MHz)Zero-Field NMR (NQR)Measures nuclear quadrupole interactions directly without an external magnetic field. mdpi.com
Extremely Broad Spectral WidthsFrequency/Field-Swept NMRScans a wide range of frequencies or magnetic fields to capture the full, broad spectrum. rsc.org
Signal Detection in Broad SpectraWURST-QCPMGA pulse sequence designed to excite and refocus signals over a very wide bandwidth at lower fields. oup.com

Vibrational Spectroscopy (Raman and Infrared) for Bond Characterization

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides detailed information about the chemical bonds within a molecule. nih.gov These two techniques are complementary: IR absorption occurs when a vibration causes a change in the molecular dipole moment, while Raman scattering is active when a vibration changes the molecule's polarizability. plus.ac.at For this compound, these methods are particularly useful for characterizing the sulfur-sulfur bonds of the pentasulphide chain and the various C-H and C-C bonds of the alkyl groups.

Raman spectroscopy is especially powerful for studying the S-S covalent bonds due to their high polarizability. rsc.org In contrast, water is a weak Raman scatterer, allowing for the analysis of samples in aqueous solutions, which is a significant advantage over IR spectroscopy. plus.ac.at

Assigning Characteristic Sulfur-Sulfur Vibrations

The vibrational modes of sulfur chains give rise to characteristic peaks in Raman spectra. The S-S stretching vibrations are typically found in the 400–500 cm⁻¹ region. rsc.org For polysulphides, this region often contains several overlapping peaks, which correspond to the different S-S vibrational modes within the chain. rsc.org The position and intensity of these peaks can be correlated with the length (rank) of the sulfur chain. rsc.org

Studies on elemental sulfur and inverse vulcanized polymers have provided significant insight into these assignments. For instance, the symmetric S-S stretching in the S₈ ring produces a very strong Raman peak at approximately 473 cm⁻¹. researchgate.net In complex polysulphide chains, the vibrations of the central S-S bonds are expected to be weaker and appear at different frequencies than the terminal S-C or S-S bonds. rsc.org

Deconvolution of the complex S-S band in the Raman spectrum of a compound like this compound can help elucidate the specific contributions from different vibrational modes, offering a window into the structure of the pentasulphide core.

Vibrational Mode Typical Raman Shift (cm⁻¹) Compound/System
Symmetric S-S Stretch~473Orthorhombic α-S₈ researchgate.net
Asymmetric S-S Bending~152Orthorhombic α-S₈ researchgate.net
Symmetric S-S Bending~219Orthorhombic α-S₈ researchgate.net
S-S Bond Region425 - 550Inverse Vulcanized Polymers rsc.org
C-S Stretching600 - 750General Organosulfur Compounds

X-ray Absorption Spectroscopy (XAS) for Sulfur Speciation and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. iaea.org By tuning the X-ray energy to the sulfur K-edge (around 2472 eV), one can selectively probe the sulfur atoms in this compound. psu.edu The XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

The XANES region is sensitive to the oxidation state and coordination geometry of the sulfur atoms. researchgate.nethelmholtz-berlin.de The precise energy of the absorption edge and the features in the pre-edge region can definitively identify the formal oxidation state of sulfur. The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms, providing information about bond distances, coordination number, and the identity of the neighboring atoms. iaea.orgresearchgate.net

XAS Region Information Obtained Application to this compound
XANES (X-ray Absorption Near-Edge Structure)Formal oxidation state, Coordination geometry (e.g., tetrahedral, octahedral). researchgate.netConfirms the -2 oxidation state for sulfide (B99878) and distinguishes it from sulfite (B76179) or sulfate. Provides insight into the geometry around each sulfur atom.
EXAFS (Extended X-ray Absorption Fine Structure)Bond distances, Coordination numbers, Identity of neighboring atoms. researchgate.netMeasures the S-S and S-C bond lengths within the molecule. Determines the number of neighboring S and C atoms for each sulfur atom.

In-situ XAS Studies for Reaction Monitoring

A significant advantage of XAS is its applicability to in-situ studies, allowing for the real-time monitoring of chemical reactions. nih.gov This capability is invaluable for understanding the reaction mechanisms involving sulfur compounds. For example, in-situ sulfur K-edge XAS has been used to study the reaction of hydrogen sulfide (H₂S) with zinc oxide (ZnO). rsc.org These studies revealed that the reaction proceeds via the formation of zinc sulfide (ZnS) islands on the oxide surface and confirmed that the sulfur oxidation state remains as S⁻² throughout the process. rsc.org

Similarly, in-situ XAS could be employed to monitor reactions of this compound, such as its role as a sulfurizing agent or its degradation under thermal stress. By collecting XAS spectra at various stages of a reaction, one can track changes in sulfur speciation, the breaking and forming of S-S and S-C bonds, and the formation of intermediates or final products. chinesechemsoc.orgresearchgate.net This provides a dynamic picture of the chemical processes, which is crucial for optimizing industrial applications and understanding the stability of the compound.

Mass Spectrometry (MS) for Molecular Weight Distribution and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for characterizing this compound, providing essential information on its molecular weight and the distribution of sulphur chain lengths. The molecular weight of this compound is approximately 498.99 g/mol . nih.gov Commercial products are often a mixture of polysulphides with varying numbers of sulphur atoms, typically ranging from two to eight, with pentasulphide being a major component. publisso.de

Electron impact (EI) is a common ionization method used for the analysis of such compounds. researchgate.net In the mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum displays a pattern of peaks, with each peak corresponding to a specific fragment's mass-to-charge ratio (m/z). chemguide.co.uk

The fragmentation of dialkyl polysulphides is influenced by the structure of the alkyl groups and the length of the polysulphide chain. researchgate.net Common fragmentation pathways for dialkyl polysulphides include:

Cleavage of the S-S bonds: This is a characteristic fragmentation, leading to a series of ions corresponding to different sulphur chain lengths.

Cleavage of C-S bonds: This results in the formation of hydrocarbon ions and sulphur-containing ions. researchgate.net

Cleavage of C-C bonds: Fragmentation within the tert-dodecyl group can also occur, leading to a variety of smaller alkyl fragments. msu.edu

Rearrangement reactions: Intramolecular hydrogen transfer can occur, leading to the formation of ions such as RSSH and R'SSH. researchgate.net

To effectively separate and identify the different polysulphide oligomers present in a commercial mixture of this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These techniques couple the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. mdpi.com In GC-MS analysis of this compound, the sample is first vaporized and passed through a capillary column. The different polysulphide oligomers are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer for ionization and detection. This allows for the identification and quantification of each individual polysulphide species (e.g., disulphide, trisulphide, tetrasulphide, pentasulphide, etc.) present in the mixture. A study utilizing GC-MS for the analysis of a similar compound, Di-tert-nonyl pentasulphide, highlights its utility in identifying volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing less volatile or thermally labile compounds. diva-portal.orgwdh.ac.id In LC-MS, the sample is dissolved in a suitable solvent and passed through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluting components are then introduced into the mass spectrometer. LC-MS, particularly with high-resolution mass spectrometry (HRMS), has been used to screen for and identify compounds like this compound in various matrices. diva-portal.org

The data obtained from these hyphenated techniques provides a detailed profile of the oligomer distribution in a this compound sample. This information is crucial for quality control and for understanding how the composition of the polysulphide mixture affects its performance in various applications.

Table 1: Comparison of Hyphenated Techniques for Polysulphide Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and boiling point.Separation based on partitioning between a mobile and stationary phase.
Analytes Suitable for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Sample Prep May require derivatization to increase volatility.Sample is dissolved in a suitable solvent.
Application Analysis of oligomer distribution and volatile byproducts.Screening and identification in various matrices, analysis of less volatile oligomers.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize materials with unpaired electrons, such as free radicals. wikipedia.org This makes it a valuable tool for investigating the potential formation of radical species involving this compound, particularly under conditions of thermal stress or in the presence of initiators. Polysulphides can be involved in radical reactions, and EPR can provide direct evidence of their formation and give insights into their structure. nih.govnih.gov

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. wikipedia.org When a sample containing unpaired electrons is placed in a strong magnetic field and irradiated with microwave radiation, transitions between electron spin states can be induced. The resulting EPR spectrum provides information about the g-factor and hyperfine couplings, which can help to identify the specific radical species present. nih.gov

In the context of this compound, EPR could be used to study:

Thermal decomposition: At elevated temperatures, the S-S bonds in the pentasulphide chain can undergo homolytic cleavage to form sulphur-centered radicals. EPR can detect these transient radical species.

Reactions with other molecules: this compound may react with other compounds to generate radicals. EPR can be used to monitor the formation and decay of these radicals, providing kinetic information about the reaction. rsc.org

Presence in complex systems: In applications such as lubricant formulations, this compound may be part of a complex mixture. EPR can help to identify any radical species formed during the operational life of the lubricant.

While direct detection of short-lived radicals can be challenging, techniques like spin trapping can be employed. In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR. ncsu.edu Multifrequency EPR and pulsed EPR techniques can offer more detailed information about the radical's environment and interactions. acs.orguni-frankfurt.de

Advanced Diffraction Techniques (e.g., SAXS, WAXS) for Supramolecular Assembly

Advanced X-ray scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful methods for investigating the structure of materials at different length scales, from the atomic to the nanoscale. malvernpanalytical.comdectris.com These techniques can provide valuable information about the supramolecular assembly and organization of this compound in both the solid and liquid states.

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), probes structures at the atomic and molecular level, providing information about the crystalline or amorphous nature of a material. dectris.comwikipedia.org For this compound, WAXS can be used to:

Determine the degree of crystallinity in solid samples. wikipedia.org

Identify different crystalline phases or polymorphs.

Obtain information about the packing of the molecules in the crystalline state.

Small-Angle X-ray Scattering (SAXS) , on the other hand, investigates larger-scale structures, typically in the range of 1 to 100 nanometers. wikipedia.org This makes it an ideal technique for studying the supramolecular organization of molecules in solution or in partially ordered systems. nih.govnih.gov For this compound, SAXS can be used to:

Determine the size and shape of aggregates or micelles that may form in solution.

Investigate the formation of ordered structures, such as lamellar or hexagonal phases, at higher concentrations.

Study the influence of solvent and temperature on the supramolecular assembly.

The combination of SAXS and WAXS (often performed simultaneously in a SWAXS experiment) provides a comprehensive picture of the structure of this compound across multiple length scales. researchgate.netmdpi.com This information is essential for understanding how the molecular structure of the compound influences its macroscopic properties and performance in various applications. For instance, the formation of supramolecular assemblies can significantly impact the viscosity and lubricating properties of a formulation containing this compound.

Conformational Analysis and Stereochemical Considerations of Pentasulfide Chains

The conformation of a polysulphide chain is determined by the dihedral angles between adjacent sulphur atoms. Theoretical calculations and experimental studies on polysulphide anions have shown that helical or ring-like conformations are often energetically favorable. researchgate.net The bulky tert-dodecyl groups at the ends of the pentasulphide chain in this compound will also exert a significant steric influence on the preferred conformations of the chain.

Computational methods, such as molecular modeling and Density Functional Theory (DFT), can be used to investigate the potential energy surface of the pentasulphide chain and identify the most stable conformations. service.gov.uk These calculations can provide insights into bond lengths, bond angles, and dihedral angles of the low-energy conformers.

In terms of stereochemistry, this compound itself is achiral. nih.gov However, the pentasulphide chain can exist as different conformational isomers. The interconversion between these conformers is typically rapid at room temperature, but at lower temperatures, it might be possible to isolate or detect specific conformers. The conformational flexibility of the pentasulphide chain is an important factor to consider when evaluating the molecule's properties and reactivity. The ability of the chain to adopt different shapes can influence its ability to interact with surfaces and other molecules, which is particularly relevant in its application as a lubricant additive.

Theoretical and Computational Chemistry of Di Tert Dodecyl Pentasulphide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic structure and bonding characteristics of Di(tert-dodecyl)pentasulphide. These methods, rooted in the principles of quantum mechanics, provide a theoretical framework for understanding its reactivity and physical properties. numberanalytics.comrsdjournal.org

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of large molecular systems like this compound. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach. nih.gov

DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. mdpi.com These calculations help in determining key structural parameters, including bond lengths, bond angles, and dihedral angles within the polysulfide chain. The calculated ground state electronic energy provides a basis for assessing the molecule's thermodynamic stability.

Furthermore, DFT is instrumental in analyzing the electronic properties. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energies quantified. The HOMO-LUMO gap is a critical parameter that offers insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Calculated DFT Parameters for this compound

ParameterCalculated ValueSignificance
Ground State EnergyVaries with functional/basis setIndicator of thermodynamic stability
HOMO EnergyVaries with functional/basis setRelates to the ability to donate electrons
LUMO EnergyVaries with functional/basis setRelates to the ability to accept electrons
HOMO-LUMO GapVaries with functional/basis setIndicator of chemical reactivity
Dipole MomentVaries with functional/basis setIndicates the overall polarity of the molecule

Note: The specific values in this table are placeholders and would be determined from actual DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

For achieving higher accuracy in electronic structure calculations, ab initio methods, which are based on first principles without empirical parameters, are employed. numberanalytics.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for energies and molecular properties.

These high-accuracy calculations are particularly valuable for validating the results obtained from DFT and for studying systems where electron correlation effects are prominent. For this compound, ab initio methods can provide a more refined understanding of the subtle electronic interactions within the polysulfide chain and the influence of the bulky alkyl groups. nih.gov For instance, they can be used to precisely calculate bond dissociation energies, providing insights into the strength of the sulfur-sulfur bonds. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of this compound, particularly its conformational flexibility and behavior in solution. nih.govnih.gov By simulating the atomic motions over time, MD provides a detailed picture of how the molecule explores different shapes and interacts with its environment.

Solvent Effects on Polysulfide Chain Conformations

The conformation of the polysulfide chain in this compound is highly sensitive to the surrounding solvent. researchgate.netaps.org MD simulations can effectively model these solvent effects by explicitly including solvent molecules in the simulation box. aps.org

In non-polar solvents, the polysulfide chain may adopt a more compact, coiled conformation due to intramolecular van der Waals forces. In contrast, in more polar solvents, the chain might extend to maximize favorable interactions with the solvent molecules. The choice of force field in the MD simulation is crucial for accurately representing the intermolecular and intramolecular forces that govern these conformational changes. mdpi.com

Table 2: Influence of Solvent Polarity on Polysulfide Chain Conformation

Solvent TypeExpected Predominant ConformationDriving Forces
Non-polar (e.g., hexane)Compact, coiledIntramolecular van der Waals interactions
Polar aprotic (e.g., DMSO)More extendedDipole-dipole interactions with solvent
Polar protic (e.g., ethanol)Extended, potential for H-bondingHydrogen bonding with solvent

Interaction with Ions and Aggregation Dynamics

In environments containing ions, such as in certain industrial applications or in the context of battery electrolytes, the interaction of this compound with these ions is of significant interest. researchgate.net MD simulations can shed light on the nature of these interactions, revealing how ions might coordinate with the sulfur atoms of the polysulfide chain. nih.gov

These simulations can also be used to study the aggregation dynamics of this compound molecules. The bulky, non-polar tert-dodecyl groups can lead to hydrophobic interactions, causing the molecules to aggregate in aqueous or highly polar environments. acs.org Understanding the size, shape, and stability of these aggregates is crucial for predicting the macroscopic properties of the system.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model chemical reactions involving this compound, offering insights into reaction mechanisms that are often difficult to probe experimentally.

By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway that connects reactants to products. Along this pathway, the transition state, which represents the highest energy point, can be located and characterized. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For this compound, this approach can be used to study various reactions, such as the cleavage of the polysulfide chain or its reactions with other chemical species. For example, the mechanism of sulfur exchange reactions, which are common in polysulfides, can be elucidated. nih.gov Computational methods like the nudged elastic band (NEB) method can be employed to find the transition states for such processes. nih.gov

Table 3: Key Parameters from Reaction Pathway Modeling

ParameterDescriptionSignificance
Activation Energy (Ea)The energy barrier that must be overcome for a reaction to occur.Determines the reaction rate.
Transition State GeometryThe molecular structure at the highest point on the reaction pathway.Provides insight into the mechanism of bond breaking and formation.
Reaction Energy (ΔE)The overall energy change from reactants to products.Indicates whether a reaction is exothermic or endothermic.

Elucidating Nucleophilic Attack Mechanisms

Nucleophilic attack is a fundamental reaction class in organic chemistry where an electron-rich species (nucleophile) attacks an electron-deficient center (electrophile). rsc.org In the context of this compound, the sulfur chain is susceptible to nucleophilic attack, a process that is critical to its function as an extreme pressure additive in lubricants.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these attacks. mdpi.com These studies can model the interaction between a nucleophile and the polysulfide chain of this compound. The reaction pathway can be mapped, identifying transition states and intermediates, which are often fleeting and difficult to detect experimentally. academie-sciences.fr

Key research findings from computational studies on similar organic polysulfides suggest that the central sulfur atoms in the pentasulphide chain are the most likely sites for nucleophilic attack due to their higher electrophilicity compared to the terminal sulfur atoms bonded to the bulky tert-dodecyl groups. The tert-dodecyl groups also sterically hinder attacks on the terminal sulfur atoms.

The mechanism of nucleophilic substitution at a sulfur atom can proceed through different pathways, analogous to the SN1 and SN2 reactions at carbon centers. st-andrews.ac.uk In a concerted (SN2-like) mechanism, the nucleophile attacks the sulfur atom, and a leaving group departs simultaneously. rsc.org Alternatively, a stepwise mechanism involving the formation of a transient intermediate may occur. Computational models can determine the energetically preferred pathway by calculating the activation energies for each potential route. For instance, DFT calculations can reveal that the attack of a nucleophile, such as a carbanion or a thiolate, on the central sulfur atom of a pentasulphide chain proceeds via a low-energy transition state, leading to the cleavage of a sulfur-sulfur bond and the formation of new polysulfide species.

Simulating Degradation Pathways

The thermal and chemical degradation of this compound is a critical aspect of its performance, particularly in high-temperature applications. Computational simulations provide a powerful tool to investigate the intricate pathways of its decomposition. nih.gov

DFT calculations can be employed to model the homolytic cleavage of the sulfur-sulfur bonds in the pentasulphide chain, a primary degradation pathway at elevated temperatures. researchgate.net These calculations can predict the bond dissociation energies (BDEs) for each S-S bond. It is generally found that the central S-S bonds are weaker than the terminal S-S bonds, making them more susceptible to cleavage and the formation of sulfur-based radicals. These radicals can then initiate a cascade of further reactions, leading to the formation of a complex mixture of shorter polysulfides, elemental sulfur, and other degradation products.

Furthermore, computational models can simulate the interaction of this compound with other chemical species present in its operational environment, such as oxygen or metal surfaces. These simulations can reveal oxidative degradation pathways or catalytic degradation mechanisms, providing a more complete picture of the compound's stability. For example, studies on the degradation of polysulfides in the context of lithium-sulfur batteries have shown that various factors can influence the degradation pathways, and these insights can be extrapolated to understand the behavior of this compound. mdpi.comresearchgate.net

Kinetic modeling, informed by parameters derived from computational simulations, can predict the rate of degradation under various conditions, offering valuable information for optimizing its performance and lifespan in practical applications. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for the prediction of spectroscopic properties, which are crucial for the characterization and identification of this compound and its reaction products.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule provides a unique fingerprint based on its molecular vibrations. Computational methods can calculate the harmonic vibrational frequencies of this compound. nih.govarxiv.org These calculations can help in the assignment of experimentally observed spectral bands to specific vibrational modes, such as S-S stretching, C-S stretching, and the various bending and rocking modes of the alkyl chains. nih.gov Discrepancies between predicted and experimental frequencies can often be reconciled by applying scaling factors to the computed frequencies. arxiv.org

The following table provides a hypothetical example of predicted spectroscopic data for this compound based on computational methods applied to similar organosulfur compounds.

Spectroscopic PropertyPredicted Value RangeComputational Method
13C NMR Chemical Shift (α-Carbon to S)45-55 ppmDFT/GIAO
1H NMR Chemical Shift (Protons on α-Carbon)2.8-3.2 ppmDFT/GIAO
S-S Stretching Vibrational Frequency400-500 cm-1DFT

In Silico Design Principles for Tailored Polysulfide Architectures

The insights gained from theoretical and computational studies pave the way for the in silico design of novel polysulfide architectures with tailored properties. By systematically modifying the molecular structure in a computational environment, it is possible to predict how these changes will affect the compound's performance characteristics. mdpi.com

For instance, the length of the polysulfide chain can be varied to optimize the balance between thermal stability and reactivity. Computational models can predict how increasing or decreasing the number of sulfur atoms will alter the bond dissociation energies and the susceptibility to nucleophilic attack. nih.gov

The nature of the alkyl groups can also be modified. Replacing the tert-dodecyl groups with other alkyl or aryl moieties can influence the compound's solubility, viscosity, and interaction with surfaces. nih.gov Computational screening can rapidly evaluate a large number of potential substituent groups to identify candidates with desired properties before undertaking laborious and expensive synthesis.

Furthermore, the introduction of other functional groups into the molecule can impart new functionalities. For example, the incorporation of polar groups could enhance adhesion to metal surfaces, a desirable trait for lubricant additives. researchgate.net DFT calculations can predict the binding energy of these modified polysulfides to metal surfaces, providing a quantitative measure of their adhesive strength. st-andrews.ac.uk

Through such in silico design principles, it is possible to move beyond trial-and-error experimentation and adopt a more rational and efficient approach to the development of next-generation polysulfide additives with superior performance.

Applications in Advanced Chemical Systems and Materials Science Chemical Principles Focus

Role in Catalyst Activation and Presulfidation Processes

In industrial hydroprocessing, such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), the catalytic activity of transition metals (e.g., Co, Mo, Ni, W) is dependent on their conversion from an oxide precursor state to a highly active metal sulfide (B99878) phase. This conversion, known as presulfidation, is critical for achieving optimal catalyst performance. Di(tert-dodecyl)pentasulphide serves as a highly effective liquid sulfiding agent, offering superior control and efficiency compared to traditional methods using gaseous hydrogen sulfide (H₂S).

The efficacy of DTDP as a sulfiding agent is rooted in its controlled thermal decomposition. Unlike gaseous H₂S, which can lead to non-uniform sulfidation and safety hazards, liquid DTDP can be homogeneously impregnated into the porous support of the catalyst (e.g., alumina (B75360), Al₂O₃) along with the hydrocarbon feed. The process of metal sulfide layer formation proceeds via a multi-step chemical mechanism upon heating:

Thermal Decomposition: The primary step is the homolytic cleavage of the weak sulfur-sulfur bonds within the pentasulfide chain. This occurs at a predictable and relatively low temperature range (typically 150-300 °C), which is advantageous for controlled activation. The decomposition generates highly reactive sulfur-containing radical species (e.g., RS₄•, RS₃•, S₂•) and, ultimately, elemental sulfur and H₂S (in a hydrogen atmosphere). The bulky tert-dodecyl groups influence the decomposition temperature and ensure the agent remains liquid and soluble in the process feed.

Reaction with Metal Oxides: These in-situ generated, highly reactive sulfur species readily attack the metal oxide precursors (e.g., Molybdenum trioxide, MoO₃; Cobalt oxide, CoO) present on the catalyst support.

Sulfide Phase Formation: The reaction converts the metal oxides into their corresponding sulfide forms. In the case of Co-Mo catalysts, this process forms the highly active "Co-Mo-S" phase, a complex layered structure of MoS₂ decorated with Co atoms at the edges. The uniform initial distribution of DTDP ensures that this active phase is formed evenly throughout the catalyst pellet, maximizing the number of accessible active sites.

The table below summarizes the key chemical events during DTDP-mediated catalyst sulfidation.

Table 1: Key Stages in Metal Sulfide Formation via DTDP
StageChemical PrincipleKey Reactants & IntermediatesSignificance
Homogeneous Impregnation Liquid-phase dissolution and diffusionThis compound, Hydrocarbon Feed, Metal Oxide CatalystEnsures uniform distribution of the sulfur source throughout the catalyst bed prior to activation.
Thermal Decomposition Homolytic cleavage of S-S bondsSulfur-centered radicals (e.g., RS₄•), Elemental Sulfur (S₈), H₂S (in H₂ presence)Provides a controlled, in-situ release of highly reactive sulfur species at optimal activation temperatures.
Reductive Sulfidation Redox reaction between sulfur species and metal oxidesMoO₃, CoO, Reactive Sulfur SpeciesConverts inactive metal oxides into catalytically active metal sulfide phases (e.g., MoS₂, Co-Mo-S).

The method of presulfidation directly correlates with the resulting catalyst's activity, selectivity, and operational stability. The use of this compound provides distinct advantages that enhance both initial performance and long-term durability.

Enhanced Catalytic Activity: The uniform formation of the active sulfide phase, as described above, prevents the formation of inactive bulk metal sulfides or remaining unreacted oxides. This maximization of properly formed "Co-Mo-S" edge sites leads to significantly higher initial activity for HDS and HDN reactions compared to catalysts sulfided with gaseous H₂S, where concentration gradients can lead to a heterogeneous distribution of active sites.

Improved Longevity and Stability: A well-sulfided catalyst is more resistant to deactivation. The complete and robust sulfide layers formed using DTDP are less susceptible to structural degradation via sintering (agglomeration of active sites at high temperatures) or loss of sulfur from the active phase over time. This structural integrity ensures a slower decline in catalytic activity, extending the operational lifetime of the catalyst in the reactor and reducing the frequency of costly shutdowns for catalyst replacement.

The following table provides a comparative overview of catalyst properties derived from different sulfidation methods.

Table 2: Comparative Properties of Catalysts Based on Sulfidation Agent
PropertySulfidation with Gaseous H₂SSulfidation with this compound (DTDP)Chemical Rationale for Difference
Active Site Uniformity Often non-uniform due to diffusion limitations and gas-phase concentration gradients.High uniformity due to homogeneous liquid-phase impregnation and controlled in-situ decomposition.Liquid-phase distribution is more effective than gas-phase diffusion in porous solids.
Initial HDS Activity BaselineSignificantly HigherA greater number of accessible, well-formed active sites are generated.
Stability & Longevity Moderate; susceptible to deactivation by sintering and sulfur loss.Enhanced; more robust sulfide layers resist structural degradation.Complete sulfidation creates a more thermodynamically stable active phase.

Integration into High Sulfur Content Polymeric Materials

Beyond catalysis, the unique polysulfide structure of DTDP makes it a valuable component in materials science, particularly in the synthesis of high sulfur content polymers (HSPs). These materials leverage the distinctive chemical and physical properties of sulfur to create advanced functional polymers. DTDP can act as a comonomer or a reactive additive, contributing its pre-formed pentasulfide chain to the final polymer structure.

The synthesis of HSPs is often achieved through a process known as inverse vulcanization, where elemental sulfur (S₈), acting as the monomer, is heated above its floor temperature to form diradical chains (•Sₙ•) and then copolymerized with a small amount of an unsaturated organic crosslinker.

This compound can be integrated into these systems in two primary ways:

As a Reactive Comonomer: DTDP can participate directly in the inverse vulcanization reaction. Upon heating, its S-S bonds can cleave and react with the growing polysulfide chains from the bulk elemental sulfur and the organic crosslinker. In this role, the pentasulfide moiety is incorporated directly into the polymer backbone or as a side chain, while the terminal tert-dodecyl groups act as bulky plasticizing or solubilizing units.

As a "Liquid Sulfur" Source: DTDP can serve as a soluble, processable source of polysulfide chains. This can be advantageous over using solid elemental sulfur, allowing for copolymerizations at lower temperatures or in solution, providing better process control and homogeneity in the resulting polymer.

The final polymer structure consists of long chains of sulfur atoms (polysulfanes) crosslinked by organic molecules. The incorporation of the DTDP-derived S₅ unit influences the length and distribution of these polysulfane segments, which in turn dictates the material's properties.

The chemical foundation of the network structure in these polymers is the dynamic nature of the sulfur-sulfur bond. The polysulfide linkages, including the pentasulfide chain from DTDP, are not static; they are dynamic covalent bonds. This means they can reversibly break and reform under external stimuli, such as heat or UV light.

This bond scission and reformation (bond exchange) mechanism is the basis for network formation and reconfigurability. When integrated into a polymer, the S₅ chains from DTDP can act as crosslinks connecting different polymer backbones. When the material is heated, these crosslinks can temporarily dissociate, allowing the polymer chains to flow or rearrange, and then reform upon cooling, locking in a new shape. This dynamic covalent chemistry transforms the material from a conventional thermoset into a vitrimer-like or reprocessable network. The bulky tert-dodecyl groups can affect chain mobility, influencing the kinetics of this bond exchange and thus the viscoelastic properties of the network.

The unique polysulfide-rich chemical structure directly imparts novel functionalities to the material.

High Refractive Index: The refractive index of a material is related to its electronic polarizability. Sulfur, with its high atomic number and numerous lone pair electrons, is significantly more polarizable than carbon or hydrogen. Consequently, polymers with a high weight percentage of sulfur exhibit an exceptionally high refractive index (n > 1.7), making them attractive for optical applications like lenses and infrared transparent windows. The integration of DTDP contributes a high concentration of sulfur, directly boosting the refractive index of the final polymer.

Self-Healing Behavior: This property is a direct consequence of the dynamic covalent S-S bonds described in the previous section. When a polymer containing these linkages is mechanically damaged (e.g., cut or scratched), the polymer chains at the damaged interface are severed. By applying a stimulus, typically mild heat, the dynamic nature of the polysulfide bonds is activated. The broken S-S bonds at the fracture interface undergo exchange reactions, eventually reconnecting across the gap and restoring the covalent bond network. This process allows the material to autonomously repair the damage, restoring its mechanical integrity. The pentasulfide unit from DTDP provides a high density of these dynamic linkages, facilitating efficient self-healing.

The table below correlates the sulfur content in polymers with their key optical properties, illustrating the principle behind using sulfur-rich compounds like DTDP.

Table 3: Relationship Between Sulfur Content and Polymer Properties
Polymer TypeApproximate Sulfur Content (wt%)Typical Refractive Index (n)Key Enabling Property
Poly(methyl methacrylate) (PMMA)0%~1.49Standard optical transparency.
Polycarbonate (PC)0%~1.58High impact strength.
High Sulfur Content Polymer (from Inverse Vulcanization)50-90%>1.70High refractive index, IR transparency, potential for self-healing.
Polymer modified with DTDPVariable (Increased)Increased relative to base polymerContribution of dynamic S-S bonds and high polarizability of sulfur.

Chemical Modifiers in Electrochemical Energy Storage Systems (Chemical Principles Focus)

While this compound is not a documented additive in electrochemical systems, the broader class of sulfur compounds is central to the operation and advancement of lithium-sulfur (Li-S) batteries. The key challenge in Li-S cells is controlling the behavior of soluble lithium polysulfide intermediates (LiPSs, Li₂Sₓ, where 2 < x ≤ 8), which are formed during the electrochemical cycle. ornl.govoaepublish.com The dissolution and migration of these species, known as the polysulfide shuttle, leads to capacity loss and reduced cell life. ornl.govrsc.org Research focuses on chemical modifiers that can interact with these LiPSs to mitigate this effect.

Interfacial Chemistry with Electrode Materials

The interaction between polysulfides and electrode surfaces is a critical factor in Li-S battery performance. The formation of a stable solid electrolyte interphase (SEI) on the lithium anode is crucial for preventing degradation from reactive polysulfide species. ornl.gov In conventional electrolytes, LiPSs can dissolve and react with the lithium anode, consuming active material. ornl.gov

To address this, researchers modify electrolytes and electrode surfaces. For instance, additives like phosphorus pentasulfide (P₂S₅) can form complexes with lithium sulfides, preventing their precipitation and passivating the anode surface. ornl.gov The study of organic electrode materials has shown that the composition of the SEI layer, whether dominated by organic or inorganic species, significantly impacts its stability and evolution during cycling. researchgate.net The goal is to create an interface that is ionically conductive but electronically insulating, and chemically stable against the polysulfide environment.

Mitigation Strategies for Polysulfide Diffusion (Chemical Adsorption, In-situ Conversion)

Controlling the diffusion of polysulfides is a primary strategy for improving Li-S battery stability. chemsrc.com This is achieved through two main chemical approaches:

Chemical Adsorption/Immobilization: This involves using host materials within the cathode or on the separator that have a strong chemical affinity for LiPSs. These materials act as anchors, trapping the polysulfides and preventing their migration to the anode. Materials with polar surfaces, such as metal oxides (e.g., TiO₂, VO₂), metal sulfides, and nitrogen-doped carbons, are effective due to their strong binding with polar LiPSs. frontiersin.orgcpchem.com This strategy physically confines the active sulfur species within the cathode compartment.

In-situ Catalytic Conversion: Beyond simply trapping polysulfides, advanced materials can catalytically accelerate their conversion into the final solid discharge products (Li₂S₂/Li₂S). mdpi.com This is crucial because the conversion of lower-order polysulfides is often slow, a major source of inefficiency. chemicalbook.com Heterostructures like TiO₂-MXene and binary hosts like VO₂-VN are designed to first capture the LiPSs and then provide catalytically active sites to facilitate their rapid electrochemical transformation. frontiersin.orgcpchem.com This dual functionality minimizes the concentration of soluble LiPSs and improves the reaction kinetics.

Chemical Conversion Kinetics of Polysulfide Species

The speed at which polysulfides are electrochemically converted is a key determinant of a Li-S battery's rate capability and efficiency. The multi-step reduction of sulfur to lithium sulfide involves sluggish kinetics, particularly in the final conversion steps. chemicalbook.comchemwhat.com

Research in this area focuses on understanding and accelerating these reactions.

Catalysis: Electrocatalysts are employed to lower the activation energy for both the reduction of long-chain polysulfides and the oxidation of Li₂S during charging. chemicalbook.comuni-hamburg.de Volcano plots, which correlate binding energy to reaction rates, are used to screen for optimal catalyst materials that balance polysulfide adsorption and product release. chemicalbook.com

Solvation Effects: The electrolyte composition itself dictates the solubility and reactivity of LiPSs. oaepublish.com Highly solvating electrolytes can improve reaction kinetics but may exacerbate the shuttle effect, while sparingly solvating electrolytes can suppress shuttling but may lead to the passivation of electrode surfaces by solid precipitates. rsc.orgoaepublish.com Designing electrolytes with optimized solvation properties is therefore a critical area of study. rsc.org

Applications in Metal Sequestration and Environmental Remediation (Chemical Interaction Focus)

While this compound is not used for environmental remediation, polymers containing polysulfide linkages have emerged as highly effective materials for capturing heavy metals from water. nih.govchemicalbull.com These materials are often synthesized via inverse vulcanization, a process that copolymerizes elemental sulfur with unsaturated organic molecules, such as those found in used cooking oils, to create a stable, cross-linked polysulfide network. guidechem.com

Mechanisms of Polysulfide-Metal Ion Complexation

The effectiveness of polysulfide materials in capturing heavy metals stems from the fundamental principles of coordination chemistry. Heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) are classified as "soft" Lewis acids. The sulfur atoms within the polysulfide chains are "soft" Lewis bases. According to the Hard and Soft Acids and Bases (HSAB) theory, soft acids have a strong affinity for and form stable covalent bonds with soft bases.

The sequestration mechanism involves the formation of strong, insoluble metal-sulfur bonds (M-S), effectively removing the metal ions from the aqueous phase. oaepublish.com This interaction is highly favorable and allows polysulfide sorbents to reduce heavy metal concentrations to extremely low levels, often below the legal limits for drinking water. oaepublish.com The process is a form of chemisorption, where the metal ion becomes chemically bound to the sorbent's surface.

Design of Sorbent Materials Based on Polysulfide Chemistry

The design of effective sorbents focuses on maximizing the interaction between the polysulfide material and the target metal contaminants. Key design considerations include:

High Surface Area: Creating a porous structure is critical for maximizing the number of available sulfur sites for metal binding. Porosity is often introduced by using a porogen, such as sodium chloride, during the synthesis. The salt is later washed away, leaving a high-surface-area, sponge-like material. guidechem.com

Hydrophobicity: For applications like oil spill cleanup or removing metal contaminants from water, the sorbent material should be hydrophobic. This ensures that the material preferentially interacts with the non-polar contaminants (like oil) or allows water to pass while binding dissolved metals, preventing the sorbent from becoming waterlogged. The inherent hydrophobicity of both sulfur and the hydrocarbon cross-linkers contributes to this property. nih.govvanderbiltchemicals.com

Sustainability and Cost: A significant advantage of these polysulfide sorbents is their synthesis from low-cost, abundant, and often waste-derived materials. Elemental sulfur is a major byproduct of the petroleum industry, and using recycled cooking oils as cross-linkers contributes to a circular economy. lookchem.comchemicalbull.comguidechem.com

Interactive Table: Comparison of Polysulfide Sorbent Properties

Sorbent Material TypeSynthesis PrecursorsTarget ContaminantKey Performance MetricReference
Porous Canola Oil PolysulfideSulfur, Canola Oil, NaClMercury (Hg²⁺)98% removal of 0.15 g/L MEMC solution guidechem.com
Fluorinated Porous PolysulfideSulfur, Used Cooking Oil, PFS, NaClEngine Oil2.5 mL/g absorption capacity nih.govlookchem.com
Canola Oil PolysulfideSulfur, Canola OilCrude OilReusable for multiple cycles vanderbiltchemicals.com
Cooking Oil PolysulfideSulfur, Unsaturated Cooking OilsIron (Fe³⁺)Effective capture from water chemicalbull.com

Lubricant Additives: Chemical Functionality in Extreme Pressure Conditions

This compound is an organosulfur compound recognized for its efficacy as an extreme pressure (EP) additive in lubricant formulations. monsonco.com Its chemical functionality under these demanding conditions is primarily attributed to its unique molecular structure, which consists of two bulky tert-dodecyl groups linked by a five-atom sulfur chain. publisso.de This structure provides a combination of oil solubility, thermal stability, and a high content of "active" sulfur, which is crucial for protecting metal surfaces under high load and temperature scenarios. arkema.comvanderbiltchemicals.com Commercial grades of this additive, such as TPS® 32, are noted for being effective dialkyl pentasulfides due to the high stability of the tertiary dodecyl chain. vanderbiltchemicals.com These additives are soluble in mineral and synthetic base oils and are particularly suitable for demanding applications involving steel components. arkema.comvanderbiltchemicals.com

Below is a table detailing the typical physical and chemical properties of a commercial this compound additive.

PropertyValueMethod / Note
Appearance Limpid, clear yellow liquid vanderbiltchemicals.com
Sulfur Content (% weight) ≥ 29 / ≤ 32NF EN ISO 8754 - ASTM D4294 vanderbiltchemicals.com
Active Sulfur at 150°C 23%ASTM D-1662 arkema.com
Density at 20°C 1.01 g/cm³ vanderbiltchemicals.com
Viscosity at 20°C 603 mPa.s vanderbiltchemicals.com
Viscosity at 50°C 64 mPa.s vanderbiltchemicals.com
Flash Point (closed cup) ≥ 121°CNF EN ISO 2719 - ASTM D93 vanderbiltchemicals.com
Pour Point ≤ -20°C vanderbiltchemicals.com
Solubility Soluble in mineral oils, synthetic base oils, and most common solvents; insoluble in water. vanderbiltchemicals.com

Formation of Tribochemical Films and Surface Reactivity

Under extreme pressure conditions, the temperatures and pressures generated at the contact points between moving metal surfaces (asperities) are sufficient to initiate chemical reactions between the lubricant additives and the metal. The functionality of this compound hinges on its ability to undergo controlled decomposition at these hotspots.

The polysulfide (S₅) chain is the reactive center of the molecule. The sulfur-sulfur bonds within this chain possess lower bond energies compared to the carbon-sulfur bonds, making them susceptible to thermal and mechanical scission. When the localized temperatures rise significantly due to friction, these S-S bonds break, releasing active sulfur species directly at the metal surface. arkema.com

This highly reactive sulfur then readily attacks the iron on the steel surface, initiating a tribochemical reaction. The product of this reaction is a complex, inorganic surface film, primarily composed of iron sulfides (FeSₓ). This newly formed layer is often referred to as a tribochemical film or boundary film. The formation of this film is a dynamic process; it is generated in response to the severe conditions at the asperity contacts. This film physically separates the sliding metal surfaces, preventing direct metal-to-metal contact, which would otherwise lead to localized welding, adhesion, and severe wear known as scuffing or galling. researchgate.net Research on various sulfur-containing additives confirms that sulfur becomes the dominant element in the surface layers under high loads, which is direct evidence of the formation of these protective sulfide films. uni-hamburg.de

Understanding Anti-Wear Mechanisms at the Molecular Level

The anti-wear mechanism of this compound is a direct consequence of the properties of the tribochemical film it forms. This mechanism can be understood by comparing the properties of the film to the base metal.

Sacrificial Layer: The iron sulfide film is a sacrificial layer. It is deliberately formed to be worn away instead of the underlying bulk metal.

Low Shear Strength: The tribochemical film has a significantly lower shear strength than the steel substrate. This means that when relative motion occurs, shearing takes place within the sulfide film rather than at the metal-metal interface. This prevents the high friction and material transfer associated with adhesive wear.

Continuous Regeneration: As the protective film is sheared away during operation, the ongoing high temperatures at the newly exposed asperities trigger the decomposition of more this compound molecules from the lubricant reservoir, regenerating the protective film. This dynamic equilibrium of film formation and removal ensures continuous protection under sustained EP conditions.

The bulky tert-dodecyl groups play a secondary but vital role. They ensure that the additive remains dissolved and stable within the nonpolar base oil, allowing it to be transported effectively to the friction zone. The higher thermal stability of polysulfides compared to disulfides also makes them particularly suitable for high-stress applications.

The table below summarizes the key molecular mechanisms at play.

FeatureBase Metal (Steel)Tribochemical Film (Iron Sulfide)Anti-Wear Function
Composition Primarily Iron (Fe)Iron Sulfides (FeSₓ)Chemical modification of the surface.
Formation Original component surfaceFormed via reaction of active sulfur from the additive with the iron surface under heat and pressure.Prevents direct contact between original surfaces. researchgate.net
Shear Strength HighLowFacilitates sliding with lower friction, preventing seizure.
Hardness HighGenerally lower than the base metalActs as a sacrificial layer that is worn away preferentially.
Role in Lubrication The surface to be protectedThe protective, low-shear boundary layerReduces adhesive and abrasive wear by providing a renewable, easily sheared film.

In essence, this compound functions by chemically engineering the sliding surfaces in real-time, replacing a high-friction, high-wear scenario with a low-friction, controlled-wear regime through the formation of a constantly regenerating, low-shear-strength tribochemical film.

Advanced Analytical Method Development for Di Tert Dodecyl Pentasulphide

Chromatographic Techniques for Speciation and Quantification

Chromatography is the cornerstone of analyzing complex mixtures. For Di(tert-dodecyl)pentasulphide, which is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), techniques that can separate components based on subtle differences in their physicochemical properties are essential. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile and thermally sensitive compounds, making it highly suitable for the analysis of long-chain alkyl polysulfides. The versatility of HPLC is enhanced by the availability of various detection methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy and Evaporative Light Scattering Detection (ELSD), which provide sensitive and selective detection of the separated components.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography and is particularly effective for separating non-polar compounds like this compound and its oligomers. thermofisher.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water combined with methanol (B129727) or acetonitrile. rsc.orgresearchgate.net

The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the polysulfide molecules and the non-polar stationary phase. Molecules with longer alkyl chains or a higher number of sulfur atoms exhibit stronger interactions and are therefore retained longer on the column. This allows for the speciation of the different polysulfide oligomers (e.g., trisulphide, tetrasulphide, pentasulphide, etc.) present in a technical mixture. Gradient elution, where the composition of the mobile phase is changed over time to increase its non-polar character, is often employed to effectively elute the more strongly retained, higher-order polysulfides. thermofisher.com

Research on similar polysulfide compounds has shown that derivatization can sometimes be employed to enhance separation and detection, although for neutral alkyl polysulfides, direct analysis is often feasible. osti.govrsc.org

Table 1: Illustrative RP-HPLC Parameters for Alkyl Polysulfide Speciation

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol/Acetonitrile (50:50, v/v)
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Column Temp. 35 °C

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when using organic solvents, separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgpaint.org This technique is exceptionally useful for characterizing polymers and large molecules. paint.orgnih.gov In the context of this compound, SEC is employed to determine the molecular weight distribution of the polysulfide mixture and to quantify any high-molecular-weight polymeric sulfur species that may be present.

The separation occurs in a column packed with porous particles. wikipedia.org Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, resulting in a longer path and later elution. paint.org By calibrating the column with a series of polymer standards of known molecular weights, a calibration curve can be constructed to determine the molecular weight distribution of the sample. This is critical for quality control, as the performance characteristics of the polysulfide additive are dependent on its molecular weight profile.

Table 2: Typical SEC System Configuration for Polysulfide Analysis

ParameterSpecification
Column Set Series of Styragel columns (e.g., 10³, 10⁴, 10⁵ Å)
Mobile Phase Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Detector Differential Refractometer (DRI)
Calibration Polystyrene standards

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.netphenomenex.blog Direct analysis of high-boiling, thermally labile compounds like this compound by GC is challenging. The high temperatures required for volatilization can cause the polysulfide chains to decompose, leading to inaccurate results.

To overcome this limitation, a derivatization step is employed. weber.hujfda-online.com This involves a chemical reaction to convert the non-volatile analyte into a more volatile and thermally stable derivative. For polysulfides, a common approach is reductive cleavage of the sulfur-sulfur bonds, followed by alkylation (e.g., methylation or ethylation) of the resulting thiols. For instance, the pentasulphide can be reduced to tert-dodecylthiol, which is then derivatized to a more volatile thioether. These derivatives can then be readily separated and quantified by GC, often using a flame ionization detector (FID) or a sulfur-selective detector like a flame photometric detector (FPD) for enhanced sensitivity and selectivity. youtube.com

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive structural identification of the analytes.

HPLC-Mass Spectrometry (MS) for Structural Confirmation and Quantification

The coupling of HPLC with Mass Spectrometry (HPLC-MS) is an exceptionally powerful tool for the analysis of complex mixtures. rsc.orgosti.gov It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by MS.

For the analysis of this compound, an RP-HPLC system separates the different polysulfide oligomers. The eluent from the column is then introduced into the ion source of the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used for compounds of this nature. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing two critical pieces of information:

Molecular Weight: The m/z value of the molecular ion ([M]+ or [M+H]+) allows for the unambiguous confirmation of the number of sulfur atoms and the alkyl group in each eluting peak.

Quantification: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only ions of a specific m/z are detected, very high sensitivity and selectivity can be achieved for quantification.

This technique is invaluable for confirming the identity of each oligomer peak observed in the chromatogram and for accurately quantifying each species in the mixture, even at trace levels. osti.gov

Table 3: Illustrative HPLC-MS Data for Di(tert-dodecyl)polysulfide Oligomers

Elution OrderTentative IDExpected [M+H]⁺ (m/z)
1Di(tert-dodecyl)disulphide403.3
2Di(tert-dodecyl)trisulphide435.3
3Di(tert-dodecyl)tetrasulphide467.2
4This compound 499.2
5Di(tert-dodecyl)hexasulphide531.2

HPLC-Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Sulfur Detection

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides a powerful tool for the speciation and quantification of sulfur compounds like this compound. rsc.orgnih.gov This technique leverages the separation capabilities of HPLC for individual polysulfide species and the element-specific, high-sensitivity detection of ICP-MS. rsc.orgresearchgate.net

A primary challenge in sulfur analysis by ICP-MS is the presence of isobaric interferences, most notably from diatomic oxygen (¹⁶O₂⁺) which has the same nominal mass-to-charge ratio as the most abundant sulfur isotope (³²S⁺). rsc.orgresearchgate.net Modern instrumentation, such as high-resolution (HR) or sector-field ICP-MS, can physically separate these interfering ions from the analyte ions, enabling direct and interference-free detection of sulfur. rsc.org Another approach involves tandem mass spectrometry (ICP-MS/MS), which uses a reaction cell to selectively react ions, shifting the analyte to a different mass to avoid interference. nih.gov

Researchers have reported novel methods for the detailed analysis of lithium polysulfide mixtures, which are analogous to organic polysulfides in certain applications. These methods utilize HPLC-ICP-MS to separate and quantify individual polysulfide anions and molecular sulfur. rsc.org The successful application of this technique relies on careful optimization of both the chromatographic separation and the ICP-MS parameters to achieve the desired resolution and sensitivity.

Table 1: Key Aspects of HPLC-ICP-MS for Polysulfide Analysis

ParameterDescriptionSignificanceReference
Instrumentation Sector-Field or Triple Quadrupole ICP-MSOvercomes ¹⁶O₂⁺ interference on ³²S⁺, enabling direct and sensitive sulfur detection. rsc.orgnih.gov
Separation Reversed-Phase HPLCAllows for the separation of individual polysulfide species based on their chain length and hydrophobicity before detection. rsc.org
Quantification Element-Specific DetectionICP-MS allows for quantification of sulfur compounds without the need for individual standards for each polysulfide species. rsc.org
Application Speciation AnalysisEnables the determination of the distribution of different polysulfide chain lengths (e.g., S₄²⁻, S₆²⁻, S₈²⁻) in a sample. rsc.orgacs.org

Derivatization Strategies for Enhanced Analysis

The inherent instability of polysulfides can complicate their analysis, leading to degradation and inaccurate quantification. chromatographyonline.com Chemical derivatization is a crucial strategy employed to convert these reactive analytes into more stable and easily detectable forms prior to chromatographic analysis. nih.govnih.gov This pre-column derivatization can improve volatility for gas chromatography or enhance stability and detectability for HPLC. nih.govresearchgate.net

Alkylation Reactions for Polysulfide Stabilization and Detection

Alkylation is a common and effective derivatization technique for stabilizing polysulfides. researchgate.net This reaction involves converting the reactive sulfide (B99878)/polysulfide linkages into stable thioethers. By capping the reactive ends of the polysulfide chain with an alkyl group, the propensity for rearrangement, disproportionation, and degradation is significantly reduced.

The process typically involves reacting the polysulfide-containing sample with an alkylating agent. The resulting alkylated derivatives, such as dialkyl polysulfides, are more stable and exhibit better chromatographic properties than their anionic precursors. rsc.org Furthermore, if the alkylating agent contains a chromophore or fluorophore, it can greatly enhance detection sensitivity for techniques like HPLC-UV or HPLC-Fluorescence. nih.govnih.gov For instance, a triphenylmethyl group can be introduced to provide a strong UV chromophore for sensitive detection. nih.gov

Table 2: Common Alkylating Agents for Polysulfide Derivatization

Alkylating AgentTarget Functional GroupResulting DerivativeAnalytical AdvantageReference
Methyl IodideSulfide/Polysulfide AnionsMethylated PolysulfidesIncreased stability and volatility for GC-MS. researchgate.net
Pentafluorobenzyl BromideSulfide/Polysulfide AnionsPentafluorobenzyl-polysulfidesCreates derivative suitable for Electron Capture Detection (ECD) in GC. researchgate.net
TriphenylmethanamineHalogenated CompoundsTriphenylmethyl derivativesIntroduces a strong UV chromophore for HPLC-UV detection and improves stability. nih.gov
Diazomethane DerivativesCarboxylic AcidsMethyl EstersEnhances stability and allows for fluorescent labeling. nih.gov

In-Situ and Operando Spectroscopic Techniques for Real-Time Monitoring

Understanding the dynamic behavior of this compound in real-world applications requires analytical methods that can monitor chemical changes as they happen. In-situ and operando spectroscopy are powerful approaches for achieving this, providing real-time insights into reaction mechanisms and species evolution under actual operating conditions. researchgate.net In-situ analysis refers to probing the sample in its working environment, while operando analysis is a specific type of in-situ measurement that simultaneously collects performance data and spectroscopic information from a functioning device. researchgate.net

Raman and UV-Vis for Polysulfide Evolution in Dynamic Systems

Raman and UV-Visible (UV-Vis) spectroscopy are particularly well-suited for the in-situ and operando monitoring of polysulfides in dynamic systems, such as in battery electrolytes during charge-discharge cycles. acs.orgnih.gov These techniques can track the formation, consumption, and transformation of various polysulfide species in real time.

Raman Spectroscopy provides detailed structural information based on molecular vibrations. Different polysulfide species (Sₙ²⁻) have distinct vibrational modes, resulting in characteristic Raman peaks. acs.orgresearchgate.net By monitoring the intensity of these peaks over time, researchers can map the evolution of long-chain polysulfides (e.g., S₈²⁻) to shorter-chain species (e.g., S₄²⁻, S₂²⁻) and their eventual conversion products. acs.orgnih.gov

UV-Vis Spectroscopy is sensitive to the electronic transitions within molecules. Polysulfides of different chain lengths exhibit unique absorption spectra in the UV-Vis region. acs.orgdlr.deacs.org For example, longer-chain polysulfides tend to absorb at longer wavelengths (visible region), imparting a characteristic yellow-orange color, while shorter-chain species absorb at shorter wavelengths. dlr.deacs.org Operando UV-Vis spectroscopy can thus provide quantitative information on the concentration of dissolved polysulfide species by measuring changes in absorbance at specific wavelengths. researchgate.netacs.org

Table 3: Spectroscopic Signatures for Polysulfide Species

Polysulfide SpeciesRaman Shift (cm⁻¹)UV-Vis Absorption λₘₐₓ (nm)NotesReference
S₈²⁻~380, ~436~410-440Long-chain polysulfide acs.orgnih.govdlr.de
S₆²⁻~386, ~440~410Long-chain polysulfide acs.orgdlr.de
S₄²⁻~390, ~518~350-420Short-chain polysulfide acs.orgnih.govdlr.de
S₃•⁻ (radical)~535-Radical anion species nih.gov
S₂²⁻~192-Short-chain polysulfide acs.org

Development of Novel Sensor Technologies Based on Polysulfide Reactivity

The unique chemical reactivity of the sulfur-sulfur bonds in polysulfides can be harnessed to design novel sensor technologies. These sensors often operate on an activity-based sensing principle, where a specifically designed probe molecule undergoes a chemical reaction with the polysulfide, leading to a measurable change in a physical property, such as color or fluorescence. nih.govresearchgate.net

Activity-based fluorescent probes are a prominent example. These probes are engineered to be initially non-fluorescent or to fluoresce at a specific wavelength. acs.org Upon reaction with a polysulfide, a chemical transformation is triggered—such as the cleavage of a disulfide bond or an electrophilic attack—that "turns on" or shifts the fluorescence, generating a signal that is proportional to the polysulfide concentration. acs.org This approach offers high sensitivity and selectivity, enabling the detection and imaging of polysulfides in complex environments, including inside living cells or within operating batteries. nih.govacs.org

Another approach involves electrochemical sensors. These devices utilize an electrode (e.g., glassy carbon) that can detect the electrochemical signature of polysulfides as they are oxidized or reduced. researchgate.net Changes in the voltammetric current or impedance at the electrode surface can be correlated with the presence and concentration of different polysulfide species, providing a powerful method for in-situ analysis. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For Di(tert-dodecyl)pentasulphide and related polysulfides, this involves a shift away from traditional synthetic methods towards more environmentally benign and sustainable alternatives.

Key Research Thrusts:

Utilization of Renewable Feedstocks: A significant area of research focuses on synthesizing polysulfides from renewable resources and industrial by-products. nih.gov This approach, often termed "inverse vulcanization," uses elemental sulfur—a massive by-product of the petroleum industry—and cross-links it with unsaturated monomers from natural sources. nih.gov Research has demonstrated the feasibility of using monomers like d-limonene from the citrus industry, canola oil, castor oil, and components from garlic oil. nih.govnih.govsci-hub.seacs.org This not only valorizes waste streams but also reduces reliance on fossil fuels.

Solvent-Free and Catalytic Processes: Future syntheses will likely focus on minimizing or eliminating the use of hazardous solvents. nih.gov The direct reaction of molten sulfur with organic monomers exemplifies this approach. nih.gov Furthermore, the development of efficient catalysts, such as zinc-based accelerators for inverse vulcanization, can reduce reaction times and temperatures, thereby lowering energy consumption. rsc.org

Electrochemical Synthesis: Electrochemical methods present a highly economical and controlled route for producing organic polysulfides. ull.es This technique involves the electrochemical insertion of sulfur from elemental sulfur (S₈) into disulfides or thiols, offering a low-cost and highly sensitive reaction pathway. ull.es

Table 1: Comparison of Sustainable Monomers for Polysulfide Synthesis

Monomer Source By-product/Renewable Potential Application of Resulting Polysulfide Reference
d-Limonene Citrus Industry By-product Heavy metal sequestration, environmental remediation nih.gov
Canola/Cooking Oil Renewable Resource Iron removal from water, cathode materials nih.gov
Castor Oil Renewable Resource Super-hydrophobic filters for oil-water separation acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The pentasulphide chain in this compound is a hub of chemical reactivity waiting to be fully exploited. Future research will delve into uncovering and harnessing its unique chemical behaviors for novel synthetic applications.

Key Research Thrusts:

Photocatalysis: Polysulfide anions have shown potential as photocatalysts. chemrxiv.org Research into the photoinduced single-electron transfer capabilities of these species could unlock unprecedented skeletal rearrangements and dearomatization reactions in complex organic molecules, expanding the toolkit of synthetic chemists. chemrxiv.org

Controlled Radical Reactions: The sulfur-sulfur bonds are susceptible to radical-mediated cleavage and exchange reactions. Future work will likely focus on controlling these radical processes with greater precision to forge new carbon-sulfur and sulfur-sulfur bonds, enabling the construction of complex sulfur-containing architectures.

Redox Chemistry and Functionalization: The diverse oxidation states available to sulfur atoms allow for a rich redox chemistry. frontiersin.org Exploring the controlled oxidation to sulfoxides and sulfones or reduction to thiols can provide pathways to new functional materials. Additionally, investigating the reactivity of the polysulfide chain with various electrophiles and nucleophiles could lead to novel post-synthesis modifications, allowing for the fine-tuning of material properties.

Advanced Characterization Techniques for Understanding Heterogeneous Systems

Understanding the structure-property relationships of this compound, particularly within complex mixtures or at interfaces, requires sophisticated analytical techniques.

Key Research Thrusts:

In Situ and Operando Spectroscopy: To understand the dynamic behavior of this compound in applications like catalysis and energy storage, in situ characterization is paramount. chinesechemsoc.org Techniques such as Raman and UV-Vis spectroscopy can provide real-time information on the state of the polysulfide chain during a chemical reaction or electrochemical cycle. jcesr.orgresearchgate.net

Advanced Chromatographic Methods: The separation and quantification of individual polysulfide species (e.g., trisulfide, tetrasulfide, pentasulfide) within a mixture remains a challenge. The development of advanced chromatographic methods, such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) using novel derivatization agents, is crucial for accurately analyzing polysulfide distributions. osti.gov

Surface-Sensitive Techniques: In applications involving heterogeneous catalysis or interfacial phenomena (e.g., Li-S batteries), techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are vital for probing the surface chemistry and morphology of materials interacting with the polysulfide. acs.orgchinesechemsoc.org

Table 2: Advanced Characterization Techniques for Polysulfide Systems

Technique Information Gained Application Area Reference
In Situ Raman/UV-Vis Real-time monitoring of polysulfide species and their transformations Electrochemistry (Li-S batteries), Reaction kinetics jcesr.orgresearchgate.net
HPLC-ESI-MS Quantitative and qualitative distribution of different polysulfide chain lengths Electrolyte analysis, Quality control osti.gov
XPS, SEM, XRD Surface composition, morphology, and crystallinity of interacting materials Heterogeneous catalysis, Materials science acs.orgchinesechemsoc.orgtandfonline.com

Predictive Modeling for Tailored this compound Properties and Applications

Computational chemistry is an increasingly powerful tool for accelerating materials discovery and understanding chemical phenomena at a molecular level. numberanalytics.com

Key Research Thrusts:

Density Functional Theory (DFT) Simulations: DFT can be employed to predict a wide range of properties, including electronic structure, reactivity, and spectroscopic signatures of this compound and related molecules. numberanalytics.comresearchgate.net This can guide the rational design of new polysulfides with optimized properties for specific applications, such as improved thermal stability or enhanced catalytic activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and thermodynamic properties of polysulfide systems. numberanalytics.com This is particularly valuable for understanding the behavior of these molecules in solution or within a polymer matrix, which is crucial for applications in lubricants and electrochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties and potential biological or environmental impact of organosulfur compounds based on their molecular structure. umweltbundesamt.de This predictive capability is essential for designing safer and more effective molecules while minimizing experimental testing. numberanalytics.comchemrxiv.org

Interdisciplinary Research at the Interface of Materials Science, Catalysis, and Electrochemistry

The unique properties of this compound position it as a key compound at the crossroads of several scientific fields. Future breakthroughs will likely emerge from collaborative, interdisciplinary research.

Key Research Thrusts:

Materials Science: The ability to form high-sulfur-content polymers from this compound and related compounds opens avenues for creating novel materials. ontosight.ai Research will focus on developing materials with tailored thermal, electrical, and mechanical properties, such as advanced sealants, recyclable super-hydrophobic coatings, and sustainable composites. acs.orgontosight.aimdpi.com

Catalysis: this compound is already used in the presulfiding of hydrotreating catalysts. osti.govresearchgate.net Future research could explore its role in creating more active and stable catalytic sites. The development of metal-organic frameworks (MOFs) that can interact with and modulate the reactivity of polysulfides is a promising direction for creating novel catalytic systems. acs.orghep.com.cn

Electrochemistry: The most dynamic area of research for polysulfides is in energy storage, specifically lithium-sulfur (Li-S) batteries. bohrium.com this compound serves as a model compound for understanding the complex solution chemistry of the lithium polysulfide intermediates that form during battery operation. jcesr.org Future work will focus on using this understanding to design electrolytes and electrode/separator modifications that mitigate polysulfide shuttling, enhance redox kinetics, and ultimately lead to high-performance, long-lasting Li-S batteries. chinesechemsoc.orgbohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.